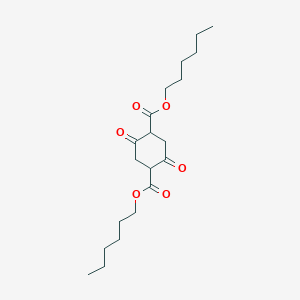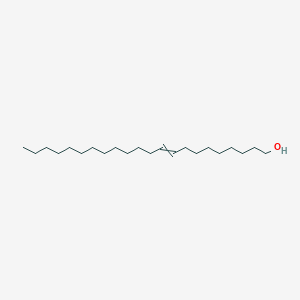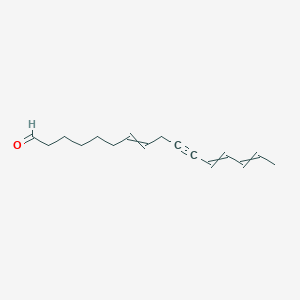
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound that belongs to the class of dicarboxylates It is characterized by a cyclohexane ring with two oxo groups at positions 2 and 5, and two ester groups at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can further streamline the production process.
化学反応の分析
Types of Reactions: Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of dihexyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials, including plasticizers and resins.
作用機序
The mechanism of action of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Esterification and Hydrolysis: The compound can undergo esterification and hydrolysis reactions, which are catalyzed by enzymes such as esterases.
Oxidation and Reduction: The oxo groups can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Comparison: Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its longer alkyl chains, which can influence its solubility, melting point, and reactivity compared to its dimethyl, diethyl, and dibutyl counterparts
特性
CAS番号 |
116410-59-4 |
|---|---|
分子式 |
C20H32O6 |
分子量 |
368.5 g/mol |
IUPAC名 |
dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C20H32O6/c1-3-5-7-9-11-25-19(23)15-13-18(22)16(14-17(15)21)20(24)26-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChIキー |
YCBIDDHQTUVPBA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)

![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)

![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)

![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)


